molecular formula C15H8ClFO4S B6515443 6-chloro-3-(3-fluorobenzenesulfonyl)-2H-chromen-2-one CAS No. 950270-60-7

6-chloro-3-(3-fluorobenzenesulfonyl)-2H-chromen-2-one

Cat. No. B6515443
CAS RN: 950270-60-7
M. Wt: 338.7 g/mol
InChI Key: TUAMUPCOFRKDBM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

6-Chloro-3-(3-fluorobenzenesulfonyl)-2H-chromen-2-one, or 6-CFBS, is a synthetic compound with a wide range of applications in the scientific research and laboratory setting. It is a derivative of chromene, a type of heterocyclic aromatic organic compound, and is a colorless, crystalline solid at room temperature. 6-CFBS has been studied for its potential use in drug discovery, biochemistry, and other areas of scientific research.

Scientific Research Applications

6-CFBS has been studied for its potential use in drug discovery, biochemistry, and other areas of scientific research. It has been used as a substrate for the synthesis of novel compounds, as a catalyst in organic reactions, and as a reagent for the determination of the structure of complex molecules. 6-CFBS has also been used to study the mechanism of action of certain drugs, as well as to investigate the biochemical and physiological effects of various compounds.

Mechanism of Action

The mechanism of action of 6-CFBS is not yet fully understood. However, it is believed that the compound is capable of forming a complex with a target molecule, which then leads to a change in the structure of the target molecule. This change in structure can then lead to a change in the activity of the target molecule, which can then lead to a desired effect.
Biochemical and Physiological Effects
The effects of 6-CFBS on biochemical and physiological processes are not yet fully understood. However, it has been shown to have an inhibitory effect on certain enzymes, such as cytochrome P450 and the enzyme responsible for the synthesis of cholesterol. It has also been shown to have an effect on the expression of certain genes, as well as on the regulation of cell growth and differentiation.

Advantages and Limitations for Lab Experiments

6-CFBS has several advantages for use in laboratory experiments. It is relatively easy to synthesize, and it is also relatively stable in aqueous solutions. Additionally, it is non-toxic and has a low environmental impact. However, it is also relatively expensive and can be difficult to obtain in large quantities.

Future Directions

The potential applications of 6-CFBS are far-reaching, and there are numerous future directions that can be explored. These include further research into its mechanism of action, its potential use in drug discovery, and its potential use as a catalyst in organic reactions. Additionally, further research into its biochemical and physiological effects can be conducted, as well as research into its potential use as a reagent for the determination of the structure of complex molecules. Finally, further research into its potential advantages and limitations for laboratory experiments can be conducted.

Synthesis Methods

6-CFBS is synthesized from the reaction of 3-fluorobenzenesulfonyl chloride and 6-chloro-2-hydroxychromene in an aqueous solution. The reaction is catalyzed by an acid, such as hydrochloric acid, and the product is then isolated by filtration.

properties

IUPAC Name

6-chloro-3-(3-fluorophenyl)sulfonylchromen-2-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H8ClFO4S/c16-10-4-5-13-9(6-10)7-14(15(18)21-13)22(19,20)12-3-1-2-11(17)8-12/h1-8H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TUAMUPCOFRKDBM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)S(=O)(=O)C2=CC3=C(C=CC(=C3)Cl)OC2=O)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H8ClFO4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

338.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-chloro-3-(3-fluorobenzenesulfonyl)-2H-chromen-2-one

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